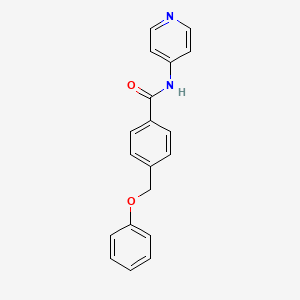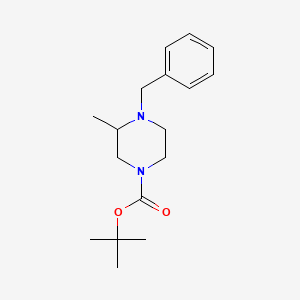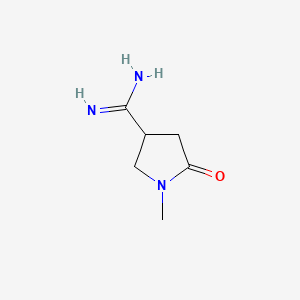
6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline ring substituted with a hydroxy group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,4-diaminobenzoic acid with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoxaline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticonvulsant and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist of excitatory amino acids, inhibiting the efflux of sodium ions in brain slices preloaded with sodium . This property contributes to its anticonvulsant effects and potential neuroprotective benefits.
類似化合物との比較
Similar Compounds
3-Hydroxy-2-quinoxalinecarboxylic acid: Similar structure but with a hydroxy group at the 3rd position.
4-Hydroxy-2-quinolones: Quinolone derivatives with a hydroxy group at the 4th position.
2-Quinoxalinecarboxylic acid: Lacks the hydroxy and methyl groups present in 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methyl, and carboxylic acid groups makes it a versatile compound for various applications, distinguishing it from other quinoxaline derivatives.
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
6-hydroxy-2-methylquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-5-4-11-9-6(12-5)2-3-7(13)8(9)10(14)15/h2-4,13H,1H3,(H,14,15) |
InChIキー |
PTWYCEPWPRYLNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C(=N1)C=CC(=C2C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine](/img/structure/B13874072.png)










![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)

